ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate
Overview
Description
Ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate, identified by its CAS number 123044-12-2, belongs to a class of compounds known for their diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer potential, antimicrobial activity, and other pharmacological effects.
The compound has the following chemical properties:
- Molecular Formula: C17H21N3O2S
- Molecular Weight: 331.43 g/mol
- Melting Point: 140-142 °C
- Boiling Point: Approximately 455.2 °C (predicted)
- Density: 1.16 g/cm³ (predicted)
- pKa: 4.25 (predicted) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazine derivatives, including this compound. The compound has been evaluated for its ability to inhibit tumor cell growth across various cancer types.
Case Study: Antitumor Screening
A study conducted on a series of thiazine derivatives found that some exhibited significant inhibitory effects on human tumor cell lines. The growth inhibition was quantified using the GI50 metric, which represents the concentration required to inhibit cell growth by 50%. The results are summarized in the following table:
Compound | GI50 (μmol/L) | NCI-H460 | MCF-7 | SF-268 |
---|---|---|---|---|
Ethyl Thiazine Derivative | 12.4 ± 2.3 | 8.33 ± 1.2 | 8.33 ± 1.2 | |
Reference Compound (Doxorubicin) | - | - | - |
The ethyl thiazine derivative demonstrated a notable GI50 value against the tested tumor cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
Thiazine derivatives have also shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further exploration in antimicrobial therapy.
The proposed mechanism involves interference with microbial cell wall synthesis and disruption of metabolic pathways essential for microbial survival. In vitro studies have shown that thiazine derivatives can exhibit both bactericidal and bacteriostatic effects depending on their concentration and structure .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been noted for other pharmacological activities:
- Analgesic Effects: Some studies suggest potential pain-relieving properties.
- Anti-inflammatory Activity: Thiazine derivatives may reduce inflammation in various models.
These activities are attributed to the compound's ability to modulate biological pathways involved in pain and inflammation responses .
Properties
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-5-22-16(21)14-12(2)19-17(18-11-20(3)4)23-15(14)13-9-7-6-8-10-13/h6-11,15H,5H2,1-4H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQRXWJXPKXJSU-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(SC1C2=CC=CC=C2)N=CN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(SC1C2=CC=CC=C2)/N=C/N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.